3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

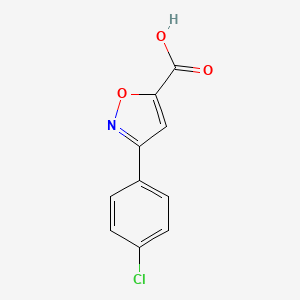

The molecular architecture of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid can be described through its systematic International Union of Pure and Applied Chemistry nomenclature as 3-(4-chlorophenyl)isoxazole-5-carboxylic acid. The compound exhibits a molecular formula of C₁₀H₆ClNO₃ with a molecular weight of 223.62 grams per mole, establishing its identity within the isoxazole family of heterocyclic compounds. The structural framework consists of a central five-membered oxazole ring, specifically a 1,2-oxazole or isoxazole configuration, where the nitrogen and oxygen atoms occupy adjacent positions within the ring system. This arrangement creates a distinctive electronic environment that influences the compound's chemical behavior and physical properties.

The 4-chlorophenyl substituent attached at the 3-position of the oxazole ring introduces significant electronic effects due to the electron-withdrawing nature of the chlorine atom. This halogen substitution pattern creates a meta-relationship between the chlorine atom and the point of attachment to the oxazole ring, which affects the overall electron density distribution throughout the aromatic system. The carboxylic acid functionality positioned at the 5-position of the oxazole ring provides both hydrogen bonding capabilities and ionizable properties that contribute to the compound's solubility characteristics and potential for salt formation.

The three-dimensional molecular geometry reveals important spatial relationships between the various functional groups. The oxazole ring maintains planarity due to its aromatic character, while the 4-chlorophenyl group can adopt various orientations relative to the heterocyclic core depending on rotational preferences around the carbon-carbon bond connecting these moieties. The carboxylic acid group extends from the 5-position of the oxazole ring, creating opportunities for both intramolecular and intermolecular hydrogen bonding interactions that significantly influence the compound's solid-state packing arrangements and solution-phase behavior.

Crystallographic Analysis and X-ray Diffraction Data

Crystallographic analysis of this compound requires sophisticated X-ray diffraction techniques to elucidate the precise three-dimensional atomic arrangements within the crystal lattice. While specific crystallographic data for this exact compound were not extensively detailed in the available literature, the general principles of X-ray crystallography provide insight into the expected structural features and packing motifs. The compound likely crystallizes in one of the common space groups, with the molecular packing influenced by the hydrogen bonding capabilities of the carboxylic acid functionality and the electronic properties of the chlorinated aromatic system.

The crystallographic unit cell parameters would typically reflect the molecular dimensions and the preferred intermolecular interactions within the solid state. Given the presence of the carboxylic acid group, hydrogen bonding networks are expected to play a crucial role in determining the crystal packing arrangement. These hydrogen bonds can form between carboxylic acid groups of adjacent molecules, creating dimeric or polymeric chain structures that contribute to the overall stability of the crystalline form. The chlorine atom on the phenyl ring may also participate in halogen bonding interactions, which can further influence the crystal packing geometry.

The X-ray diffraction pattern analysis would reveal important structural parameters including bond lengths, bond angles, and torsional angles that define the molecular conformation within the crystal lattice. The carbon-nitrogen and carbon-oxygen bond lengths within the oxazole ring are expected to reflect the aromatic character of this heterocyclic system, while the carboxylic acid group would exhibit typical bond lengths consistent with this functional group's known structural characteristics. The dihedral angle between the oxazole ring and the 4-chlorophenyl substituent represents a critical conformational parameter that influences both the molecular shape and the intermolecular packing efficiency.

Thermal motion parameters derived from X-ray crystallographic analysis would provide information about the dynamic behavior of different atomic positions within the crystal structure. The chlorine atom, being relatively heavy, would typically exhibit lower thermal motion compared to hydrogen atoms, while the carboxylic acid hydrogen might show enhanced mobility due to potential hydrogen bonding dynamics. These thermal parameters contribute to understanding the structural flexibility and stability of the compound in its crystalline state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular framework through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance spectrum would typically display characteristic signals for the aromatic protons of both the oxazole ring and the 4-chlorophenyl substituent, appearing in the downfield region between 7.0 and 8.5 parts per million due to the deshielding effects of the aromatic π-electron systems.

The oxazole ring proton, positioned between the nitrogen and oxygen atoms, would appear as a distinctive singlet in the proton Nuclear Magnetic Resonance spectrum, typically observed around 8.0-8.5 parts per million. The 4-chlorophenyl protons would manifest as a characteristic AA'BB' pattern or two sets of doublets, reflecting the symmetrical substitution pattern of the chlorine atom on the aromatic ring. The carboxylic acid proton, when not exchanged with deuterium oxide, would appear as a broad signal in the highly deshielded region around 12-13 parts per million, often exhibiting temperature-dependent chemical shift behavior due to hydrogen bonding effects.

Carbon-13 Nuclear Magnetic Resonance analysis would reveal the distinctive chemical shifts of the various carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group would typically appear around 160-170 parts per million, while the aromatic carbons of both the oxazole ring and the phenyl substituent would be observed in the 120-160 parts per million region. The carbon atom bearing the chlorine substituent would exhibit a characteristic downfield shift compared to unsubstituted aromatic carbons, reflecting the electron-withdrawing effect of the halogen atom.

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The carboxylic acid functionality would display distinctive absorption bands, including a broad O-H stretching vibration around 2500-3300 wavenumbers and a sharp C=O stretching absorption near 1700 wavenumbers. The aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 wavenumber region, while the C-Cl stretching vibration would be observed around 750-850 wavenumbers. Mass spectrometry analysis would confirm the molecular ion peak at mass-to-charge ratio 223 (or 225 for the chlorine-37 isotope), with characteristic fragmentation patterns including loss of the carboxylic acid group and various aromatic fragmentation pathways.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior and conformational dynamics of this compound involve several important structural considerations that influence the compound's physical and chemical properties. The oxazole ring system itself does not typically exhibit tautomeric equilibria under normal conditions due to the stability of the aromatic heterocyclic structure. However, the carboxylic acid functionality can participate in prototropic equilibria, particularly in aqueous solutions where ionization to the carboxylate anion becomes significant depending on the solution pH.

The conformational flexibility of the molecule primarily involves rotation around the bond connecting the oxazole ring to the 4-chlorophenyl substituent. This rotational freedom allows the molecule to adopt various conformations characterized by different dihedral angles between the two aromatic systems. Energy barriers for this rotation are typically modest, allowing relatively free rotation at room temperature in solution, though crystal packing forces may stabilize particular conformations in the solid state. The preferred conformations in solution are influenced by both steric considerations and electronic effects, including potential π-π interactions between the aromatic systems and electrostatic interactions involving the chlorine atom.

The carboxylic acid group exhibits its own conformational preferences, with the possibility of adopting either syn or anti conformations relative to the oxazole ring oxygen atom. These conformational states can be influenced by intramolecular hydrogen bonding interactions between the carboxylic acid hydrogen and the oxazole nitrogen or oxygen atoms. Such intramolecular hydrogen bonds can stabilize particular conformations and may be detectable through Nuclear Magnetic Resonance spectroscopy via characteristic chemical shift changes or coupling patterns.

特性

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIATTMFFQMKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376925 | |

| Record name | 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-11-9 | |

| Record name | 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid, which then undergoes cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acid derivatives, while reduction can produce various reduced heterocycles.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. A study indicated that certain derivatives had strong bacteriostatic actions, suggesting their potential use in treating infectious diseases .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Preclinical studies have indicated that it can inhibit the proliferation of cancer cells. For example, compounds based on oxazole scaffolds have been shown to possess significant antiproliferative activity against various cancer cell lines, including lung and melanoma cells . The structure-activity relationship (SAR) studies highlight that modifications to the oxazole ring can enhance its cytotoxicity, making it a promising candidate for further development as an anticancer agent .

Material Science

Synthesis of Functional Materials

this compound has been utilized in the synthesis of functional materials. Its unique chemical structure allows it to be incorporated into polymers and other materials that require specific thermal or mechanical properties. The incorporation of this compound can enhance the performance characteristics of these materials, making them suitable for various industrial applications .

In Silico Studies

Computational Modeling

Recent advancements in computational chemistry have allowed researchers to perform in silico evaluations of this compound's biological activity. These studies help predict its interactions with biological targets, which is crucial for drug design and development. The modeling results suggest that this compound can effectively bind to specific proteins involved in disease pathways, further supporting its therapeutic potential .

Data Summary

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that certain compounds exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated a promising avenue for developing new antimicrobial agents capable of addressing antibiotic resistance issues.

Case Study 2: Anticancer Activity

In vitro testing of modified oxazole derivatives demonstrated significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and B16 (melanoma). The findings from these studies suggest that further exploration into the modification of the oxazole structure could yield more potent anticancer agents.

作用機序

The mechanism of action of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Variations and Ring Modifications

The following table summarizes key structural and physicochemical properties of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid and related compounds:

Key Research Findings and Functional Differences

Bioactivity and Metabolic Pathways

- Hydrolysis Stability : Unlike dihydroisoxazole derivatives (e.g., ), the unsaturated isoxazole ring in this compound is less prone to enzymatic hydrolysis, making it a stable metabolite precursor ().

- Halogen Substitution Impact: Fluorine substitution in 3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid () increases polarity but reduces metabolic stability compared to non-fluorinated derivatives .

生物活性

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorophenyl group attached to an oxazole ring and a carboxylic acid functional group, which contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Enzyme Inhibition : Potential as an inhibitor for enzymes such as acetylcholinesterase and urease.

- Anticancer Properties : Investigated for its role in cancer chemotherapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, enhancing binding affinity. The presence of the chlorine atom in the chlorophenyl group modifies the electronic properties, potentially increasing the compound's efficacy against certain biological targets.

Antimicrobial Activity

A study assessing the antimicrobial properties of various oxazole derivatives found that this compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, with moderate effectiveness against other strains. Table 1 summarizes the antibacterial activity against selected strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound showed promising results as an acetylcholinesterase inhibitor. The inhibition percentages at various concentrations are presented in Table 2:

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Studies

- Anticancer Research : A study evaluated the cytotoxic effects of this compound on cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Diuretic Activity : Another investigation highlighted its potential diuretic effects in animal models, suggesting a mechanism involving renal function modulation.

Q & A

Q. How can data from conflicting biological assays (e.g., cytotoxicity vs. efficacy) be reconciled in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。